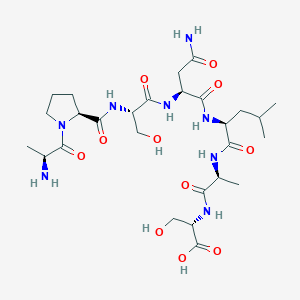
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine is a synthetic peptide composed of seven amino acids: L-alanine, L-proline, L-serine, L-asparagine, L-leucine, L-alanine, and L-serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-asparagine, L-serine, L-proline, and L-alanine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.
化学反応の分析
Types of Reactions
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products
The major products of these reactions include modified peptides with altered sequences or structures, which can be used to study structure-function relationships or to develop peptide-based therapeutics.
科学的研究の応用
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine has several applications in scientific research:
Biochemistry: Used to study protein-protein interactions and enzyme-substrate relationships.
Molecular Biology: Employed in the investigation of gene expression and signal transduction pathways.
Medicine: Potential therapeutic applications, including the development of peptide-based drugs for various diseases.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
作用機序
The mechanism of action of L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
類似化合物との比較
Similar Compounds
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-threonine: Similar structure with threonine replacing serine.
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-valine: Similar structure with valine replacing serine.
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-glycine: Similar structure with glycine replacing serine.
Uniqueness
L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of serine residues can influence the peptide’s hydrophilicity and reactivity, making it suitable for particular research and therapeutic purposes.
特性
CAS番号 |
719279-08-0 |
|---|---|
分子式 |
C27H46N8O11 |
分子量 |
658.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C27H46N8O11/c1-12(2)8-15(22(40)30-14(4)21(39)34-18(11-37)27(45)46)31-23(41)16(9-20(29)38)32-24(42)17(10-36)33-25(43)19-6-5-7-35(19)26(44)13(3)28/h12-19,36-37H,5-11,28H2,1-4H3,(H2,29,38)(H,30,40)(H,31,41)(H,32,42)(H,33,43)(H,34,39)(H,45,46)/t13-,14-,15-,16-,17-,18-,19-/m0/s1 |
InChIキー |
CEQNTIJMGWEOCT-LOVVWNRFSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



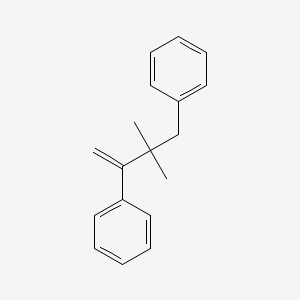
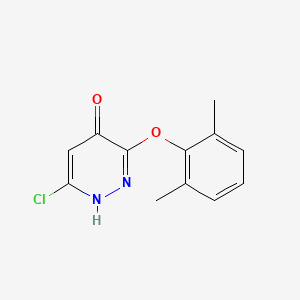
![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)
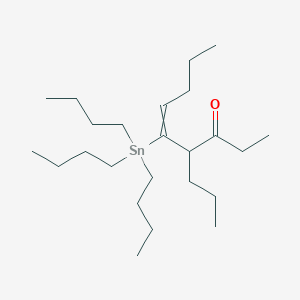
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)
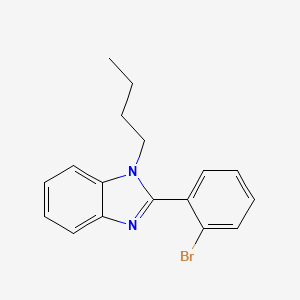

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
